3',4',7,8-Tetramethoxyflavone

Description

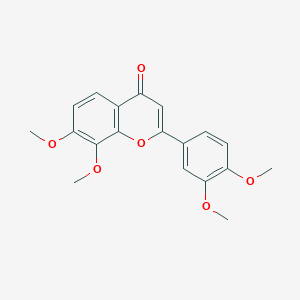

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-14-7-5-11(9-17(14)23-3)16-10-13(20)12-6-8-15(22-2)19(24-4)18(12)25-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLWYUNKZNRQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398663 | |

| Record name | 3',4',7,8-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-55-2 | |

| Record name | 3′,4′,7,8-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65548-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',7,8-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 3',4',7,8-Tetramethoxyflavone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',7,8-Tetramethoxyflavone is a polymethoxyflavone (PMF), a class of naturally occurring compounds predominantly found in citrus peels. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a summary of its chemical identifiers and computed properties. While detailed experimental protocols and specific signaling pathways for this particular flavone are not extensively documented in publicly available literature, this guide presents generalized methodologies for extraction, isolation, and biological evaluation based on studies of related polymethoxyflavones. Furthermore, it outlines the major signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, that are commonly modulated by PMFs, providing a basis for future research into the specific mechanisms of action of this compound.

Chemical Structure and Identification

This compound is a flavonoid characterized by a C6-C3-C6 carbon skeleton, with four methoxy groups attached to the flavone backbone at the 3', 4', 7, and 8 positions.

Chemical Structure:

Potential Anticancer Signaling Pathways

The anticancer effects of polymethoxyflavones are often linked to their ability to induce apoptosis and inhibit cell proliferation and migration.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Many flavonoids, including PMFs, have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest in cancer cells. [1][2][3]

-

MAPK Pathway: Similar to its role in inflammation, the MAPK pathway is also involved in cancer cell proliferation and survival. Inhibition of this pathway by PMFs can contribute to their anticancer effects.

-

NF-κB Pathway: The pro-survival role of NF-κB is also a target for anticancer therapies. By inhibiting NF-κB, PMFs can sensitize cancer cells to apoptosis.

Conclusion

This compound is a polymethoxyflavone with significant potential for further investigation in the fields of pharmacology and drug development. While its specific biological mechanisms are yet to be fully elucidated, the known activities of related PMFs suggest promising anti-inflammatory and anticancer properties. This technical guide provides a foundational understanding of its chemical nature and outlines the necessary experimental approaches to further explore its therapeutic potential. Future research should focus on detailed mechanistic studies to identify the precise molecular targets and signaling pathways modulated by this compound, which will be crucial for its development as a potential therapeutic agent.

References

3',4',7,8-Tetramethoxyflavone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',7,8-Tetramethoxyflavone is a member of the polymethoxyflavone (PMF) class of flavonoids, natural compounds characterized by the presence of multiple methoxy groups on the core flavone structure. PMFs are abundant in citrus peels and have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The methoxy groups generally increase the metabolic stability and bioavailability of these compounds compared to their hydroxylated counterparts. This technical guide provides a comprehensive overview of the known biological activities of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved in its mechanism of action. While research on this specific isomer is ongoing, data from closely related PMFs are included to provide a broader context for its potential therapeutic applications.

Quantitative Biological Data

The biological activities of this compound and related polymethoxyflavones have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound

| Enzyme Isoform | IC₅₀ (µM) | Experimental System | Reference |

| CYP1A2 | 0.79 ± 0.12 | Human Liver Microsomes | [1] |

| CYP2C9 | 1.49 ± 0.16 | Human Liver Microsomes | [1] |

| CYP2C19 | 1.85 ± 0.14 | Human Liver Microsomes | [1] |

Table 2: Anticancer Activity of Related Polymethoxyflavones

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| 7,8,3',4'-Tetramethoxyflavone | HCT116 (Colon) | Cell Viability | ~10% reduction at 60 µM | [2] |

| Tangeretin | A549 (Lung) | IC₅₀ | 118.5 | [3] |

| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | A549 (Lung) | IC₅₀ | 208.6 | [3] |

| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD2 | IC₅₀ | 0.204 | [4][5] |

| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD1 | IC₅₀ | 17.9 | [4][5] |

*Note: Data for the tetrahydroxy analog is included to highlight a potential mechanism of action for the flavonoid backbone.

Table 3: Neuroprotective and Anti-inflammatory Activity of Related Flavonoids

| Compound | Biological Activity | Model System | Key Result | Reference |

| 7,8,3',4'-Tetramethoxyflavone | Neuroprotection | Paraquat-induced Parkinson's mouse model | Protective effect observed | [6] |

| Various PMFs | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO, TNF-α, IL-6 | [7] |

Signaling Pathways and Mechanisms of Action

The biological effects of polymethoxyflavones are mediated through the modulation of key intracellular signaling cascades. Based on studies of this compound and structurally similar PMFs, the primary mechanisms involve the inhibition of pro-inflammatory and cancer-related pathways.

Anti-inflammatory Signaling Pathway

Polymethoxyflavones, likely including this compound, exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.

Caption: Proposed anti-inflammatory mechanism of this compound.

Potential Anticancer Signaling Pathway

The anticancer activities of related flavonoids often involve the modulation of pathways controlling cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways. Furthermore, the inhibition of bromodomains like BRD4 by the core flavonoid structure presents another potential anticancer mechanism by downregulating oncogenes like c-Myc.

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the study of this compound and related compounds.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ of a test compound against various CYP450 isoforms using human liver microsomes.

Caption: Workflow for a CYP450 inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.2 mg/mL), and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add a specific probe substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2) and an NADPH-regenerating system to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction at 37°C for a predetermined linear time (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol uses the Griess assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Caption: Experimental workflow for the Griess assay.

Detailed Steps:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-only treated cells.

Protocol 3: Anticancer Activity (MTT Cell Viability Assay)

This protocol describes the use of the MTT assay to determine the effect of a test compound on the viability and proliferation of cancer cells, such as the HCT116 colon cancer line.

Detailed Steps:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10-20 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.

References

- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

3',4',7,8-Tetramethoxyflavone: A Technical Overview of its Putative Anticancer Mechanism

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the comprehensive mechanism of action of 3',4',7,8-tetramethoxyflavone in cancer cells is limited. This document provides a technical guide based on the activities of structurally related polymethoxyflavones (PMFs) and tetramethoxyflavone isomers to infer a putative mechanism of action for the target compound. The presented data and pathways should be considered representative of this class of molecules and serve as a foundation for further specific investigation into this compound.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered substantial interest for their potential as cancer chemopreventive and therapeutic agents. Within this diverse family, polymethoxyflavones (PMFs) are distinguished by their enhanced metabolic stability and oral bioavailability, making them attractive candidates for drug development. This guide focuses on the putative anticancer mechanism of this compound, a member of the tetramethoxyflavone subclass. By examining the established biological activities of its close structural analogs, we can delineate a probable framework for its mechanism of action in cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Core Putative Anticancer Mechanisms

The anticancer activity of tetramethoxyflavones is generally multifaceted, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with pro-survival signaling cascades within cancer cells.

Induction of Apoptosis

Apoptosis is a critical, highly regulated process of cell self-destruction that is often dysregulated in cancer. Polymethoxyflavones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is a central mechanism for many flavonoids. It is proposed that this compound, similar to other PMFs, may disrupt the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. This disruption leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[1][2]

-

Extrinsic (Death Receptor) Pathway: Some flavonoids can also initiate apoptosis via the extrinsic pathway by upregulating death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface.[2] Binding of their respective ligands triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of the initiator caspase-8.[2] Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid, which amplifies the apoptotic signal through the mitochondrial pathway.

-

Calcium-Mediated Apoptosis: Certain hydroxylated PMFs have been observed to induce a sustained increase in intracellular calcium concentration ([Ca²⁺]i), leading to the activation of Ca²⁺-dependent proteases like µ-calpain and caspase-12, which contribute to apoptosis.[3] While this compound is not hydroxylated, the potential for it to influence calcium signaling should not be entirely dismissed without specific investigation.

Caption: Putative apoptotic pathways induced by this compound.

Cell Cycle Arrest

Flavonoids are well-documented to interfere with the cancer cell cycle, inducing arrest at various checkpoints, thereby preventing cell proliferation. This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, related PMFs have been shown to cause G2/M phase arrest. This is potentially mediated by the downregulation of proteins like Cdc2 (CDK1), which is crucial for the G2/M transition.[4]

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

Modulation of Pro-Survival Signaling Pathways

Cancer cells are often characterized by the aberrant activation of pro-survival signaling pathways. Various PMFs have been shown to inhibit these pathways, contributing to their anticancer effects.

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers. Some flavonoids inhibit the phosphorylation and activation of Akt, which in turn can lead to decreased survival signaling and induction of apoptosis.[2][5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling route involved in cell proliferation and survival. Inhibition of the ERK pathway by PMFs has been reported to contribute to their anti-proliferative effects.[4]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors and promotes the expression of genes involved in proliferation, survival, and angiogenesis. Blockade of STAT3 signaling has been identified as a mechanism of action for some tangeretin derivatives.[6]

Caption: Putative inhibition of pro-survival signaling by this compound.

Quantitative Data on Tetramethoxyflavones and Related PMFs

| Compound | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Incubation Time (hours) | Reference |

| 5,7,3',4'-Tetramethoxyflavone | HCT116 | Colon | ~60 (at 75% viability) | 72 | [7] |

| 7,8,3',4'-Tetramethoxyflavone | HCT116 | Colon | >60 (at 90% viability) | 72 | [7] |

| 5,6,7,4'-Tetramethoxyflavone | NCI-60 Panel | Various | 28 | Not Specified | [8] |

| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MCF-7 | Breast | 3.71 | 72 | [7] |

| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MDA-MB-231 | Breast | 21.27 | 72 | [7] |

| Tangeretin | A549 | Lung | 118.5 | 24 | [9] |

| 3,5,6,7,8,3',4'-Heptamethoxyflavone | A549 | Lung | 208.6 | 24 | [9] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the anticancer mechanism of action of flavonoids. These should be optimized for the specific cell lines and experimental conditions when investigating this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified spectrophotometrically.[10]

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) for 24, 48, or 72 hours. Include vehicle-only (e.g., DMSO) controls.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, total Akt, p-STAT3, total STAT3, Cyclin B1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

-

Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to remove RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

-

Conclusion and Future Directions

While direct and extensive evidence is currently lacking, the analysis of structurally related polymethoxyflavones provides a strong hypothetical framework for the anticancer mechanism of this compound. It is plausible that this compound exerts its effects through the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways such as PI3K/Akt and MAPK. However, its potency appears to be lower than that of its hydroxylated or more extensively methoxylated counterparts.

Future research should focus on:

-

Determining the specific IC₅₀ values of this compound in a broad panel of cancer cell lines.

-

Elucidating the precise signaling pathways modulated by this specific compound through comprehensive Western blot analyses and other molecular biology techniques.

-

Investigating its effects on cancer cell metastasis , including cell migration and invasion assays.

-

Evaluating its in vivo efficacy in preclinical animal models of cancer.

A thorough investigation of these aspects will be crucial to fully understand the therapeutic potential of this compound in oncology.

References

- 1. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Antioxidant and Anti-inflammatory Properties of 3',4',7,8-Tetramethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',7,8-Tetramethoxyflavone is a member of the polymethoxyflavone (PMF) subclass of flavonoids, characterized by the presence of multiple methoxy groups on the flavone backbone. PMFs, commonly found in citrus peels and certain medicinal plants, have garnered significant scientific interest for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The methoxy substitutions are thought to enhance metabolic stability and bioavailability compared to their hydroxylated counterparts. This technical guide provides a comprehensive overview of the current scientific understanding of the antioxidant and anti-inflammatory properties of this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols for its evaluation. While direct and extensive research on this specific flavone is still emerging, this guide synthesizes the available information and draws relevant comparisons with structurally similar PMFs to provide a thorough resource for researchers and drug development professionals.

Antioxidant Properties

While specific quantitative antioxidant data for this compound is not extensively available in the public domain, general studies on tetramethoxyflavones indicate that they possess antioxidant properties.[2][3] The antioxidant capacity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions. The degree of methoxylation can influence this activity; while hydroxyl groups are generally considered more critical for direct radical scavenging, methoxy groups can contribute to the overall stability and lipophilicity of the molecule, which may affect its interaction with cellular membranes and antioxidant enzymes.[4]

Quantitative Antioxidant Data

Currently, there is a lack of specific IC50 values for the radical scavenging activity of this compound from standard antioxidant assays like DPPH or ABTS in the reviewed literature. The following table is provided as a template for future research findings.

| Assay | Test System | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Cell-free | Data Not Available | |

| ABTS Radical Scavenging | Cell-free | Data Not Available | |

| Ferric Reducing Antioxidant Power (FRAP) | Cell-free | Data Not Available | |

| Cellular Antioxidant Assay (CAA) | e.g., RAW 264.7 cells | Data Not Available |

Anti-inflammatory Properties

Polymethoxyflavones as a class are well-documented for their potent anti-inflammatory effects.[1][5] They exert these effects through the modulation of key inflammatory signaling pathways, leading to the reduced production of pro-inflammatory mediators.

Mechanism of Action

The primary anti-inflammatory mechanisms of PMFs involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][5]

Inhibition of the NF-κB Signaling Pathway:

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6, IL-1β).[5] PMFs have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[6]

Modulation of the MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[1] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB.[5] Several PMFs have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory cascade.[1]

Quantitative Anti-inflammatory Data

Specific quantitative data on the anti-inflammatory activity of this compound is limited. However, studies on structurally related tetramethoxyflavones provide insights into its potential efficacy. For instance, other tetramethoxyflavone isomers have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.[7][8]

| Assay | Cell Line | Stimulant | Key Mediator | Inhibition Data | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | Data Not Available | |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | PGE2 | Data Not Available | |

| TNF-α Production | RAW 264.7 | LPS | TNF-α | Data Not Available | |

| IL-6 Production | RAW 264.7 | LPS | IL-6 | Data Not Available | |

| IL-1β Production | RAW 264.7 | LPS | IL-1β | Data Not Available |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

-

Preparation of test compound and control: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions of the positive control (ascorbic acid or Trolox).

-

Assay:

-

To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol.

-

For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium; final DMSO concentration should be non-toxic, typically <0.1%) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells treated with DMSO and LPS), a negative control (cells treated with medium only), and a positive control (a known inhibitor of NO production).

-

-

Griess Assay:

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Add 50 µL of Griess Reagent Part A to each well containing the supernatant or standard.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation (phosphorylation) of key signaling molecules in the NF-κB and MAPK pathways.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Workflow for DPPH Radical Scavenging Assay.

Caption: Inhibition of the NF-κB Signaling Pathway.

Caption: Modulation of the MAPK Signaling Pathway.

Conclusion

This compound, as a member of the polymethoxyflavone family, holds promise as a potential antioxidant and anti-inflammatory agent. While direct and comprehensive data on this specific molecule is still limited, the known mechanisms of action of structurally related PMFs provide a strong rationale for its further investigation. The provided experimental protocols offer a robust framework for researchers to elucidate the specific antioxidant and anti-inflammatory efficacy and mechanisms of this compound. Future studies should focus on generating quantitative data for this compound in various in vitro and in vivo models to fully characterize its therapeutic potential for inflammatory and oxidative stress-related diseases. The information and methodologies presented in this technical guide are intended to facilitate these research endeavors.

References

- 1. molnova.com [molnova.com]

- 2. Plant extracts 10 page [m.chemicalbook.com]

- 3. 3,4,7,8-Tetramethoxyflavone | 65548-55-2 | MOLNOVA [molnova.com]

- 4. chembk.com [chembk.com]

- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3',4',7,8-Tetramethoxyflavone: A Technical Guide to its Solubility and Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',7,8-Tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the flavone backbone. PMFs, found abundantly in citrus peels, have garnered significant scientific interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The solubility and permeability of a compound are critical determinants of its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility and permeability characteristics of this compound, including quantitative data, detailed experimental protocols, and an exploration of its potential molecular interactions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₆ | PubChem |

| Molecular Weight | 342.34 g/mol | PubChem |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one | PubChem |

| CAS Number | 65548-55-2 | PubChem |

Solubility Characteristics

Polymethoxyflavones, including this compound, are generally characterized by their hydrophobic nature, which results in low aqueous solubility.[1] The presence of four methoxy groups contributes to the lipophilicity of the molecule, making it more soluble in organic solvents than in aqueous media.

While specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature, the following table summarizes the qualitative solubility profile based on the general characteristics of PMFs.

| Solvent | Solubility | Notes |

| Water | Low | The hydrophobic nature of the multiple methoxy groups limits solubility in water. |

| Ethanol | Soluble | Generally soluble in alcohols. |

| DMSO | Soluble | A common solvent for flavonoids and other organic compounds. |

Note: The lack of precise quantitative solubility data highlights an area for future research to fully characterize the physicochemical properties of this compound.

Permeability Characteristics

Despite their low aqueous solubility, tetramethoxyflavones are reported to be highly permeable across biological membranes.[1] This high permeability is attributed to their lipophilic character, which facilitates passive diffusion across the lipid bilayer of cell membranes.

A key parameter for assessing intestinal permeability is the apparent permeability coefficient (Papp). A study utilizing the Caco-2 cell monolayer model, a well-established in vitro model of the human intestinal epithelium, has determined the Papp value for this compound.

| Compound | Assay | Apparent Permeability Coefficient (Papp) | Classification | Reference |

| This compound | Caco-2 | 8.83 × 10⁻⁵ cm/s | High Permeability | [1] |

This high Papp value suggests that this compound is likely to be well-absorbed across the intestinal barrier.

Biopharmaceutical Classification System (BCS)

Based on its low solubility and high permeability characteristics, this compound can be classified as a BCS Class II compound.

dot

Caption: BCS Classification of this compound.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for thermodynamic solubility measurement.

dot

Caption: Workflow for Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is determined from the concentration of the saturated solution.

Permeability Assessment (Caco-2 Cell Monolayer Assay)

The Caco-2 permeability assay is a widely accepted in vitro method to predict human intestinal absorption of drugs.

dot

Caption: Caco-2 Permeability Assay Workflow.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable supports in Transwell® inserts and cultured for 21-28 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Permeability Experiment:

-

The culture medium is replaced with transport buffer.

-

The test compound (this compound) is added to the apical (donor) chamber.

-

At predetermined time intervals, samples are collected from the basolateral (receiver) chamber.

-

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

Potential Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on polymethoxyflavones as a class suggests potential interactions with key inflammatory pathways. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammation.

dot

Caption: Potential Anti-inflammatory Signaling Pathways of PMFs.

Disclaimer: This diagram represents the general anti-inflammatory mechanisms reported for polymethoxyflavones. The specific molecular targets of this compound within these pathways require further investigation.

Conclusion

This compound exhibits characteristics of a BCS Class II compound, with low aqueous solubility and high membrane permeability. Its high permeability suggests a good potential for oral absorption. However, its low solubility may be a limiting factor for its overall bioavailability. Formulation strategies aimed at enhancing the dissolution rate of this compound could be crucial for its development as a therapeutic agent. Further research is warranted to obtain precise quantitative solubility data in various biorelevant media and to elucidate the specific molecular signaling pathways modulated by this compound.

References

Spectral Data Analysis of 3',4',7,8-Tetramethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the flavonoid compound 3',4',7,8-Tetramethoxyflavone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and drug development settings. This document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the general experimental protocols for their acquisition.

Introduction

This compound is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the basic flavone skeleton. These compounds are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Accurate and comprehensive spectral data are paramount for the unambiguous identification and structural elucidation of such molecules.

Spectroscopic Data

The following sections present the available spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.80 | d | ~8.5 | H-5 |

| ~7.50 | d | ~2.0 | H-2' |

| ~7.45 | dd | ~8.5, 2.0 | H-6' |

| ~7.10 | d | ~8.5 | H-6 |

| ~6.95 | d | ~8.5 | H-5' |

| ~6.70 | s | - | H-3 |

| ~4.00 | s | - | 8-OCH₃ |

| ~3.98 | s | - | 7-OCH₃ |

| ~3.95 | s | - | 4'-OCH₃ |

| ~3.93 | s | - | 3'-OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178.0 | C-4 |

| ~161.0 | C-2 |

| ~156.0 | C-9 |

| ~152.0 | C-7 |

| ~150.0 | C-4' |

| ~149.0 | C-3' |

| ~148.0 | C-8 |

| ~127.0 | C-1' |

| ~123.0 | C-5 |

| ~120.0 | C-6' |

| ~115.0 | C-10 |

| ~111.0 | C-5' |

| ~110.0 | C-2' |

| ~108.0 | C-6 |

| ~105.0 | C-3 |

| ~56.5 | 8-OCH₃ |

| ~56.4 | 7-OCH₃ |

| ~56.2 | 4'-OCH₃ |

| ~56.0 | 3'-OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₁₈O₆ | PubChem[1] |

| Molecular Weight | 342.35 g/mol | PubChem[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| [M+H]⁺ (m/z) | 343.12 | PubChem[1] |

| Major Fragments (m/z) | 328.1, 327.1, 299.1 | PubChem[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectral Data for this compound (Vapor Phase)

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3000-2850 | C-H stretch (aromatic & aliphatic) | PubChem[1] |

| ~1650 | C=O stretch (flavone ketone) | PubChem[1] |

| ~1600, ~1500 | C=C stretch (aromatic rings) | PubChem[1] |

| ~1270, ~1020 | C-O stretch (ethers) | PubChem[1] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for flavonoids like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of the purified flavonoid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of flavonoids, and a relaxation delay to ensure quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

-

Sample Preparation: A dilute solution of the flavonoid is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system, is commonly used.

-

Data Acquisition: The sample is introduced into the mass spectrometer. For MS/MS analysis, the parent ion of interest (e.g., [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and the masses of the fragment ions, which aids in structural elucidation.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the flavonoid with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal. For solution-phase IR, the compound is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is highly recommended to acquire and fully assign the experimental NMR spectra of the compound.

References

3',4',7,8-Tetramethoxyflavone: A Technical Overview of its Chemical Identity and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',4',7,8-Tetramethoxyflavone, a member of the polymethoxyflavone (PMF) class of natural compounds. PMFs, found predominantly in citrus peels, are of significant interest to the scientific community due to their diverse pharmacological activities. This document consolidates the available chemical identifiers, quantitative biological data, and relevant experimental methodologies for this compound. Given the limited specific data for this particular isomer, information on closely related compounds is included to provide a comparative context.

Chemical Identity

This compound is a flavonoid characterized by the presence of four methoxy groups at the 3', 4', 7, and 8 positions of the flavone backbone.

| Chemical Identifier | Value | Reference |

| CAS Number | 65548-55-2 | [1][2] |

| PubChem CID | 4033898 | [1] |

| Molecular Formula | C₁₉H₁₈O₆ | [1] |

| Molecular Weight | 342.34 g/mol | [1] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one | [1] |

| InChI | InChI=1S/C19H18O6/c1-21-14-7-5-11(9-17(14)23-3)16-10-13(20)12-6-8-15(22-2)19(24-4)18(12)25-16/h5-10H,1-4H3 | [1] |

| InChIKey | ZRLWYUNKZNRQLO-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC | [2] |

| Synonyms | 7,8,3',4'-Tetramethoxyflavone, 2-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-4H-chromen-4-one | [1][2] |

Quantitative Data: Biological Activity

The primary quantitative data available for this compound is its inhibitory activity against various cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the metabolism of a wide range of xenobiotics, including therapeutic drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions.

| Enzyme | IC₅₀ (µM) |

| CYP1A2 | 0.79 ± 0.12 |

| CYP2C9 | 1.49 ± 0.16 |

| CYP2C19 | 1.85 ± 0.14 |

| Data sourced from a study on the effects of hydroxylated tetramethoxyflavones on intestinal cell permeability and cytochrome P450 enzymes. |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections provide generalized methodologies for flavone synthesis and cytochrome P450 inhibition assays, which are applicable to this class of compounds.

General Protocol for Flavone Synthesis (Baker-Venkataraman Rearrangement)

This method is a common approach for the synthesis of flavones.

Step 1: Synthesis of 2-Hydroxyacetophenone Ester

-

Dissolve the starting 2-hydroxyacetophenone in a suitable solvent such as pyridine.

-

Add an aromatic acyl chloride (e.g., 3,4-dimethoxybenzoyl chloride) dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the ester.

-

Filter, wash the precipitate with water, and dry to obtain the crude 2-acyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement to form a 1,3-Diketone

-

Dissolve the 2-acyloxyacetophenone in a suitable solvent like pyridine.

-

Add a base, such as powdered potassium hydroxide, to the solution and stir at room temperature.

-

The reaction progress is monitored by TLC.

-

After completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to precipitate the 1,3-diketone.

-

Filter, wash with water, and dry the product.

Step 3: Cyclization to the Flavone

-

Dissolve the 1,3-diketone in glacial acetic acid.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for a few hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the flavone.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Protocol for Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific CYP isozyme using a fluorescent-based assay.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19)

-

Fluorogenic probe substrate specific for each CYP isozyme

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer

-

This compound (test compound)

-

Known CYP inhibitor (positive control)

-

96-well microplates (black, for fluorescence readings)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

In a 96-well plate, add the potassium phosphate buffer, the recombinant CYP enzyme, and the test compound at various concentrations. Also include wells for a no-inhibitor control and a positive control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the NADPH-generating system and the specific fluorogenic substrate to each well.

-

Incubate the plate at 37°C for the optimal reaction time for the specific CYP isozyme.

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific acid).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

While specific signaling pathways modulated by this compound have not been extensively studied, polymethoxyflavones as a class are known to interact with several key cellular signaling pathways. The following diagrams illustrate a general workflow for flavone synthesis and a conceptual overview of signaling pathways commonly affected by PMFs.

Caption: General workflow for the synthesis of flavones via the Baker-Venkataraman rearrangement.

Caption: Conceptual overview of key signaling pathways potentially modulated by polymethoxyflavones.

References

An In-depth Technical Guide to 3',4',7,8-Tetramethoxyflavone: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the polymethoxyflavone (PMF) 3',4',7,8-Tetramethoxyflavone, a naturally occurring compound of interest for its potential pharmacological activities. While the specific initial discovery and isolation of this isomer are not extensively documented, this guide synthesizes available information on its likely natural sources, general isolation techniques for related compounds, and a plausible synthetic pathway. A significant focus is placed on its emerging biological activities, particularly its interaction with metabolic enzymes. This document is intended to be a foundational resource, consolidating current knowledge and providing detailed experimental protocols to facilitate further research into the therapeutic potential of this compound.

Discovery and Natural Occurrence

The precise first isolation of this compound from a natural source is not well-documented in publicly available literature. However, as a member of the polymethoxyflavone class, it is likely to be found in plants rich in these compounds, most notably in the peels of various Citrus species. Polymethoxyflavones are characteristic secondary metabolites in citrus fruits like oranges (Citrus sinensis) and mandarins (Citrus reticulata). These compounds are typically biosynthesized from flavone precursors through a series of methylation reactions catalyzed by O-methyltransferases.

While a specific protocol for the initial isolation of this compound is not available, a general methodology for extracting and isolating polymethoxyflavones from citrus peels can be adapted.

General Experimental Protocol for Isolation from Natural Sources

The following protocol outlines a representative method for the extraction and purification of polymethoxyflavones from citrus peel, which can be optimized for the specific isolation of this compound.

1.1.1. Extraction

-

Sample Preparation: Fresh citrus peels are washed, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered peel is subjected to extraction with a non-polar solvent such as hexane or a moderately polar solvent like ethanol or methanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be employed. For UAE, the powdered peel is suspended in the chosen solvent and sonicated.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

1.1.2. Fractionation and Purification

-

Solvent Partitioning: The crude extract is partitioned between an immiscible solvent pair, such as n-hexane and methanol, to separate compounds based on their polarity. The PMF-rich fraction is then collected.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different flavones.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the desired tetramethoxyflavone isomer are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Infrared (IR) spectroscopy.

Synthesis of this compound

Plausible Synthetic Pathway

A likely synthetic route involves the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization and methylation.

Step 1: Synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone This starting material can be prepared from 1,2,3-trimethoxybenzene through acylation.

Step 2: Synthesis of 3,4-Dimethoxybenzoyl Chloride 3,4-Dimethoxybenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

Step 3: Baker-Venkataraman Rearrangement

-

The 2'-hydroxy-3',4'-dimethoxyacetophenone is esterified with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., pyridine).

-

The resulting ester is then treated with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., pyridine) to induce the Baker-Venkataraman rearrangement, forming a 1,3-diketone.

Step 4: Cyclization to Form the Flavone Core The 1,3-diketone is cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield the flavone ring system.

Step 5: Methylation If any hydroxyl groups remain, they can be methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) to obtain the final product, this compound.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a tetramethoxyflavone.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of this compound, revealing its potential as a modulator of key metabolic enzymes.

Inhibition of Cytochrome P450 Enzymes

A study by Weng et al. (2024) investigated the inhibitory effects of this compound (referred to as 78-TMF in the study) on various cytochrome P450 (CYP) isozymes.[1] The results demonstrated that this compound exhibits significant inhibitory activity against several key drug-metabolizing enzymes.[1]

| Cytochrome P450 Isozyme | IC₅₀ (µM) |

| CYP1A2 | 0.79 ± 0.12 |

| CYP2C9 | 1.49 ± 0.16 |

| CYP2C19 | 1.85 ± 0.14 |

| Data from Weng Z, et al. (2024).[1] |

These findings suggest that this compound has the potential to influence the metabolism of a wide range of xenobiotics and therapeutic drugs, highlighting the need for further investigation into its drug-drug interaction profile.

Potential Signaling Pathway Interactions

While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar polymethoxyflavones provides insights into potential mechanisms of action. PMFs are known to interact with various signaling cascades involved in inflammation, cell proliferation, and apoptosis. For instance, other tetramethoxyflavone isomers have been shown to modulate pathways such as:

-

NF-κB Signaling: A key pathway in regulating inflammatory responses.

-

MAPK Signaling: Involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling: A crucial pathway for cell survival and growth.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of related PMFs.

Future Directions

The study of this compound is still in its early stages. Future research should focus on several key areas:

-

Definitive Isolation and Characterization: A thorough investigation to identify and quantify this compound in various natural sources is needed.

-

Optimized Synthesis: Development of a detailed and optimized synthetic protocol will be crucial for producing sufficient quantities for extensive biological evaluation.

-

Mechanism of Action: In-depth studies are required to elucidate the specific signaling pathways modulated by this compound and to understand the molecular basis of its biological activities.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound for various therapeutic applications.

Conclusion

This compound is a polymethoxyflavone with emerging biological activities, particularly as an inhibitor of key metabolic enzymes. While its discovery and synthesis are not yet fully detailed in the scientific literature, this guide provides a comprehensive overview of the current knowledge and outlines a framework for future research. The information presented here serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, aiming to stimulate further investigation into the therapeutic potential of this promising compound.

References

Potential Therapeutic Targets of 3',4',7,8-Tetramethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',7,8-Tetramethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the flavone backbone. PMFs, found in citrus peels and certain medicinal plants, are gaining significant attention in the scientific community for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific methoxylation pattern of this compound contributes to its unique physicochemical properties, which may influence its biological activity and therapeutic potential.

This technical guide provides an in-depth overview of the current understanding of the potential therapeutic targets of this compound. While direct research on this specific flavone is still emerging, this document synthesizes the available data and extrapolates potential mechanisms of action based on studies of structurally related polymethoxyflavones. We present quantitative data in structured tables, provide detailed experimental protocols for key biological assays, and illustrate relevant signaling pathways and experimental workflows using Graphviz diagrams to facilitate further research and drug development endeavors.

Potential Therapeutic Targets

The therapeutic potential of this compound appears to be multifaceted, with evidence and theoretical frameworks pointing towards its interaction with several key cellular targets and pathways.

Cytochrome P450 Enzymes

A definitive set of molecular targets for this compound are the cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including therapeutic drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions. This compound has been shown to be a potent inhibitor of several CYP isoforms.[1]

Bromodomain-containing protein 4 (BRD4)

A highly promising, albeit indirectly identified, potential therapeutic target for this compound is Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, most notably c-Myc. A structurally similar analogue, 3',4',7,8-tetrahydroxyflavone, has been identified as a potent and selective inhibitor of the second bromodomain of BRD4 (BRD4-BD2). This inhibition leads to the downregulation of c-Myc and subsequent anti-proliferative effects in cancer cells. The structural similarity between the tetramethoxy and tetrahydroxy forms suggests that BRD4 is a compelling target for further investigation with this compound.

Components of Inflammatory Signaling Pathways (NF-κB and MAPK)

Based on the well-documented anti-inflammatory properties of numerous polymethoxyflavones, it is highly probable that this compound targets key components of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][3] These pathways regulate the expression of a wide array of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Flavonoids are known to inhibit these pathways at multiple levels, including the prevention of IκBα degradation and the inhibition of p65 nuclear translocation in the NF-κB pathway, and the suppression of p38, ERK, and JNK phosphorylation in the MAPK pathway.[2][3]

Mediators of Apoptosis

Several polymethoxyflavones have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound may also target key regulators of programmed cell death. One established mechanism for hydroxylated PMFs is the induction of a sustained increase in intracellular calcium ([Ca2+]), leading to the activation of the Ca2+-dependent proteases μ-calpain and caspase-12, ultimately resulting in apoptosis.[4] Another potential mechanism is the generation of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and the activation of caspases.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its close structural analogue.

Table 1: Inhibitory Activity of this compound against Cytochrome P450 Enzymes

| CYP Isoform | IC50 (µM) |

| CYP1A2 | 0.79 ± 0.12 |

| CYP2C9 | 1.49 ± 0.16 |

| CYP2C19 | 1.85 ± 0.14 |

| Data from a study on the inhibitory effects of various tetramethoxyflavones on CYP activity.[1] |

Table 2: Cytotoxicity of this compound

| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cell Viability |

| HCT116 (Colon Cancer) | 60 | 72 | ~90% |

Table 3: Inhibitory Activity of 3',4',7,8-Tetrahydroxyflavone (Structural Analogue) against BRD4

| Target | IC50 |

| BRD4-BD1 | 17.9 µM |

| BRD4-BD2 | 204 nM |

| MV4-11 (AML Cancer Cell Line) | 30.17 µM (48 hours) |

Detailed Experimental Protocols

To facilitate further research, detailed protocols for key assays are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding:

-

Harvest and count cells.

-